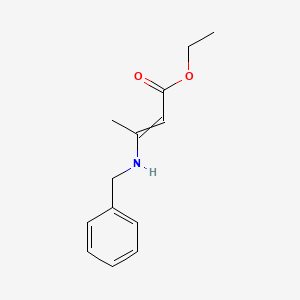

Ethyl 3-benzylamino-2-butenoate

Description

Overview of β-Enaminones as Versatile Synthons in Organic Chemistry

β-Enaminones, also known as β-amino-α,β-unsaturated ketones and esters, are a class of organic compounds that serve as highly versatile building blocks, or synthons, in organic synthesis. benthamdirect.comacgpubs.org Their synthetic utility stems from the unique arrangement of functional groups: a nitrogen atom and a carbonyl group conjugated through a carbon-carbon double bond. This structure imparts both nucleophilic and electrophilic characteristics to the molecule. benthamdirect.com The amino group and the α,β-carbons can act as nucleophiles, while the carbonyl carbon is an electrophilic site. This dual reactivity allows them to participate in a wide range of chemical transformations. rsc.org

These compounds are key intermediates in the synthesis of numerous biologically active molecules and complex organic frameworks. benthamdirect.comrsc.org Synthetic chemists have utilized β-enaminones to construct a variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. rsc.orgnih.gov Examples of heterocycles synthesized from β-enaminone precursors include pyridines, pyrimidines, pyrroles, indoles, and various fused ring systems. rsc.orgrsc.orgnih.gov The adaptability of β-enaminones makes them indispensable tools for developing new synthetic methodologies and accessing novel molecular architectures. rsc.org

Historical Context and Evolution of Research on β-Amino-α,β-unsaturated Esters

The study of β-amino-α,β-unsaturated esters dates back to the mid-20th century, with early investigations focusing on their structure and reactivity. acs.orgacs.org The foundational method for their synthesis involves the direct condensation of β-dicarbonyl compounds, such as β-ketoesters, with primary or secondary amines. researchgate.netresearchgate.net Historically, these reactions were often carried out in refluxing aromatic hydrocarbons to facilitate the removal of water. researchgate.net

Over the decades, research has focused on developing more efficient and environmentally benign synthetic methods. This evolution has led to the use of various catalysts to promote the condensation reaction under milder conditions. acgpubs.orgresearchgate.net Catalysts such as silica (B1680970) gel, sulfated zirconia, and various metal salts like scandium(III) triflate and gold(III) catalysts have been successfully employed. acgpubs.orgresearchgate.netresearchgate.net Some modern procedures even allow the reaction to proceed under solvent-free conditions or in greener solvents like water, significantly reducing the environmental impact. acgpubs.orgresearchgate.net The continuous development of new synthetic protocols highlights the sustained interest in these compounds as valuable synthetic intermediates. nih.gov

Structural Characteristics and Chemical Importance of Ethyl 3-benzylamino-2-butenoate

Ethyl 3-benzylamino-2-butenoate is a specific example of a β-amino-α,β-unsaturated ester. Its structure consists of an ethyl ester group conjugated with a carbon-carbon double bond, which is substituted with a methyl group and a benzylamino group. The IUPAC name for this compound is ethyl (2E)-3-(benzylamino)but-2-enoate. nih.gov The "(E)" designation indicates the stereochemistry around the double bond, where the higher priority groups (the ester and the benzylamino group) are on opposite sides.

The chemical importance of Ethyl 3-benzylamino-2-butenoate lies in its potential as a precursor for more complex molecules, particularly heterocyclic structures that may possess biological activity. The presence of the benzyl (B1604629) group can influence the compound's reactivity and solubility, and it can be a key structural element in the target molecules.

Table 1: Chemical and Physical Properties of Ethyl 3-benzylamino-2-butenoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H17NO2 | nih.govechemi.com |

| Molecular Weight | 219.28 g/mol | nih.govechemi.com |

| IUPAC Name | ethyl (E)-3-(benzylamino)but-2-enoate | nih.gov |

| CAS Number | 1020-67-3 | echemi.com |

| Boiling Point | 161 °C | echemi.com |

| Density | 1.041 g/cm³ | echemi.com |

| Refractive Index | 1.522 | echemi.com |

Spectroscopic analysis is essential for confirming the structure of Ethyl 3-benzylamino-2-butenoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms and the functional groups present in the molecule. nih.govrsc.org

Scope and Objectives of Current Academic Research on Ethyl 3-benzylamino-2-butenoate

Current academic research involving Ethyl 3-benzylamino-2-butenoate and related β-enaminones is focused on several key areas. A primary objective is the development of novel, site-selective transformations. rsc.orgrsc.org This includes C-H functionalization and annulation reactions, often catalyzed by transition metals, to build complex molecular scaffolds from relatively simple β-enaminone precursors. rsc.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Ethyl 3-benzylamino-2-butenoate |

| Ethyl (2E)-3-(benzylamino)but-2-enoate |

| Pyridines |

| Pyrimidines |

| Pyrroles |

| Indoles |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(benzylamino)but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-9,14H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPJUWHLVMMSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Benzylamino 2 Butenoate

Direct Synthetic Routes

Direct synthetic routes to ethyl 3-benzylamino-2-butenoate offer an efficient and atom-economical approach, primarily centered around the condensation of a β-dicarbonyl compound with an amine.

Reductive Amination Strategies for Ethyl 3-benzylamino-2-butenoate Synthesis

Reductive amination provides a powerful method for the formation of amines. In the context of ethyl 3-benzylamino-2-butenoate synthesis, this can be envisioned as a two-step process within a single pot: the initial formation of the enamine followed by its reduction. However, the direct product of the condensation of ethyl 3-oxobutanoate and benzylamine (B48309) is the stable β-enamino ester, ethyl 3-benzylamino-2-butenoate itself. The subsequent reduction to the corresponding saturated β-amino ester is a separate transformation.

The most direct and widely employed method for the synthesis of ethyl 3-benzylamino-2-butenoate is the condensation reaction between ethyl 3-oxobutanoate (also known as ethyl acetoacetate) and benzylamine. This reaction involves the nucleophilic attack of the amine on the ketone carbonyl of the β-keto ester, followed by dehydration to yield the stable enamine product. The general reaction is depicted below:

The success of this condensation is often dependent on the reaction conditions and the use of catalysts to facilitate the dehydration step. A variety of catalysts have been explored for the synthesis of β-enamino esters, which are directly applicable to the preparation of ethyl 3-benzylamino-2-butenoate. organic-chemistry.orgacgpubs.org

Research has demonstrated that this reaction can be carried out under solvent-free conditions, which is environmentally advantageous. researchgate.net For instance, the use of hydroxyapatite (B223615) as a catalyst has been shown to be effective in the condensation of ethyl acetoacetate (B1235776) and benzylamine. researchgate.net Other catalysts that have been successfully employed for the synthesis of β-enamino esters from β-dicarbonyl compounds and amines include gold(III) chloride, ferric (III) ammonium (B1175870) nitrate (B79036), lanthanum trichloride, cobalt(II) chloride, and scandium(III) triflate. acgpubs.orgmdpi.com The use of a catalytic amount of acetic acid is also a common and effective method to promote the reaction, often with azeotropic removal of water using a Dean-Stark apparatus.

The following table summarizes various catalytic systems and conditions reported for the synthesis of β-enamino esters, which are applicable to the synthesis of ethyl 3-benzylamino-2-butenoate.

| Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Hydroxyapatite | Solvent-free | Not specified | High | researchgate.net |

| Gold(III) Chloride | Not specified | Not specified | Good | mdpi.com |

| Ferric (III) Ammonium Nitrate | Solvent-free | Room Temp. | High | acgpubs.org |

| Lanthanum Trichloride | Dichloromethane | Room Temp. | High | Not specified |

| Cobalt(II) Chloride | Solvent-free | Room Temp. | High | acgpubs.org |

| Scandium(III) Triflate | Solvent-free | Not specified | High | acgpubs.org |

| Acetic Acid | Benzene | Reflux | Good | Not specified |

| Gold(I)/Silver(I) | Solvent-free | Room Temp. | Excellent | mdpi.com |

While the direct condensation yields the desired ethyl 3-benzylamino-2-butenoate, for the synthesis of the corresponding saturated β-amino ester, a subsequent reduction of the enamine's carbon-carbon double bond is necessary. The investigation of suitable reducing agents and reaction conditions is crucial for achieving high yields and selectivity.

Catalytic hydrogenation is a common method for the reduction of enamines. Rhodium and iridium-based catalysts have been shown to be effective for the asymmetric hydrogenation of unprotected enamines, yielding β-amino esters with high enantioselectivity. nih.gov For a non-chiral reduction, standard hydrogenation catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere would likely be effective.

Alternatively, chemical reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄) is a versatile reducing agent, and its reactivity towards enamines can be modulated by the reaction conditions. The reduction of enamines with sodium borohydride is often facilitated by the addition of an acid, which protonates the enamine to form a more reactive iminium ion intermediate. psu.edu

The choice of reducing agent and conditions will depend on the desired outcome (e.g., stereoselectivity) and the compatibility with other functional groups in the molecule.

Nucleophilic Substitution Approaches Utilizing Halogenated Precursors

An alternative synthetic strategy involves the formation of the carbon-nitrogen bond through a nucleophilic substitution reaction. This approach typically utilizes a halogenated precursor derived from ethyl 3-oxobutanoate.

This method involves the direct alkylation of benzylamine with an ethyl 3-halobutanoate, such as ethyl 3-chlorobutanoate or ethyl 3-bromobutanoate. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of benzylamine acts as the nucleophile, displacing the halide from the α-carbon of the ester.

This approach, while conceptually straightforward, is often plagued by several challenges that can limit its synthetic utility.

A primary challenge in the alkylation of amines is the potential for multiple alkylations. researchgate.net Once the initial mono-alkylation occurs to form the desired secondary amine, this product can itself act as a nucleophile and react with another molecule of the haloester. This leads to the formation of a tertiary amine as a significant byproduct. The relative rates of the first and second alkylation steps are often comparable, making it difficult to selectively obtain the mono-alkylated product.

Another potential side reaction is elimination. The presence of a base, which is often added to neutralize the hydrogen halide formed during the reaction, can promote the elimination of H-X from the ethyl 3-halobutanoate to form ethyl crotonate or ethyl vinylacetate. Benzylamine itself can also act as a base to facilitate this elimination pathway.

Furthermore, the reaction of benzylamine with the ester functionality of the ethyl 3-halobutanoate, leading to amide formation, is a possible competing reaction, although this is generally less favorable than alkylation at the carbon-halogen bond under typical conditions.

The issue of C-alkylation versus N-alkylation can also arise. While benzylamine will primarily undergo N-alkylation, if the reaction conditions were to favor the formation of an enolate from the haloester, subsequent reaction at the α-carbon could occur, leading to undesired C-alkylated products.

Due to these potential side reactions and the difficulty in controlling the selectivity, direct alkylation of benzylamine with ethyl 3-halobutanoates is often a less preferred method for the synthesis of pure ethyl 3-benzylamino-2-butenoate compared to the direct condensation route.

Catalytic Methodologies for Efficient Formation of Ethyl 3-benzylamino-2-butenoate

The formation of the enamine from a β-ketoester and a primary amine is a reversible condensation reaction that requires the removal of water to drive it to completion. Catalysis plays a crucial role in accelerating this process, enhancing reaction rates and yields under milder conditions.

Both acid and base catalysis can be employed for the synthesis of β-enamino esters. The choice of catalyst can influence reaction rates and, in some cases, the stereoselectivity of the product.

Acid Catalysis: Acid catalysts function by protonating the carbonyl oxygen of the ethyl acetoacetate, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the benzylamine. A variety of acids have been shown to be effective. For instance, simple and environmentally benign acids like acetic acid can be used in catalytic amounts to achieve good yields of β-enamino esters. organic-chemistry.org More potent acid catalysts, such as trifluoromethanesulfonic acid, have been used in related syntheses to drive the reaction efficiently. google.com The general mechanism involves the formation of a hemiaminal intermediate, which then undergoes acid-catalyzed dehydration to yield the final enamine product.

Base Catalysis: While less common for this specific transformation than acid catalysis, bases can also promote the reaction. In related reactions, strong bases like sodium ethoxide or potassium t-butoxide are known to facilitate condensations. organic-chemistry.orglibretexts.org In the context of enamine synthesis, the base can assist in the dehydration step by deprotonating the hemiaminal intermediate, facilitating the elimination of a water molecule.

Table 1: Comparison of Catalytic Conditions for β-Enamino Ester Synthesis

| Catalyst Type | Example Catalyst | Role of Catalyst | Typical Conditions |

| Acid | Acetic Acid (CH₃COOH) | Protonates carbonyl group, activating it for nucleophilic attack. | Catalytic amount, often under solvent-free or ultrasound conditions. organic-chemistry.org |

| Acid | Trifluoromethanesulfonic Acid | Strong proton source to facilitate condensation and dehydration. | Used in solvents like ethanol (B145695) at elevated temperatures. google.com |

| Base | Potassium t-butoxide (t-BuOK) | Facilitates dehydration step. | Used in transition-metal-free catalytic systems. organic-chemistry.org |

A wide array of metal-based catalysts, typically functioning as Lewis acids, have been developed to enhance the synthesis of β-enamino esters. These catalysts coordinate to the carbonyl oxygen of the β-dicarbonyl compound, activating it towards amine addition. This approach often leads to high yields under mild, and sometimes solvent-free, conditions.

Iron(III) triflate (Fe(OTf)₃) has been demonstrated as a highly efficient, stable, and reusable catalyst for this transformation, providing excellent yields in short reaction times under solvent-free conditions. researchgate.net In a model reaction between a β-dicarbonyl compound and an amine, Fe(OTf)₃ significantly outperformed other iron salts like FeCl₃ and Fe(OTf)₂. researchgate.net Other metal triflates, such as Scandium (Sc(OTf)₃) and Ytterbium (Yb(OTf)₃), are also effective catalysts that can be recovered and reused. acgpubs.org

Furthermore, various other metal compounds have been successfully employed, including:

Zinc perchlorate (B79767) (Zn(ClO₄)₂) acgpubs.org

Bismuth triflate (Bi(OTf)₃) acgpubs.org

Cobalt(II) chloride acgpubs.org

Ceric ammonium nitrate acgpubs.org

Nickel oxide, a heterogeneous and recyclable catalyst, has proven effective, particularly when paired with ultrasound irradiation. researchgate.net

A natural hydroxyapatite, a form of calcium phosphate, has been highlighted as an efficient, green, and heterogeneous catalyst for the specific condensation of ethyl acetoacetate and benzylamine under solvent-free conditions. researchgate.net

Table 2: Selected Metal Catalysts for β-Enamino Ester Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

| Fe(OTf)₃ | Acetylacetone + Aniline (B41778) | 1 mol%, Solvent-free, RT, 10 min | 98% | researchgate.net |

| Sc(OTf)₃ | β-keto esters + Amine | 5 mol%, Solvent-free | 70-95% | acgpubs.org |

| Zn(ClO₄)₂·6H₂O | Keto esters + Amines | Catalytic amount | >70% | acgpubs.org |

| NiO | Acetylacetone + Aniline | 0.15 mmol, 30 °C, Sonication, 20 min | 95% | researchgate.net |

| Hydroxyapatite | Ethyl acetoacetate + Benzylamine | Solvent-free, 10 min | High | researchgate.net |

Chemo-enzymatic synthesis integrates the precision of enzymatic transformations with the versatility of chemical synthesis. While the direct enzymatic synthesis of Ethyl 3-benzylamino-2-butenoate is not extensively documented, this approach offers significant potential for producing chiral analogs or intermediates with high stereocontrol. Enzymes are renowned for their regio- and stereoselectivity, operating under mild conditions.

In related syntheses, enzymes are used for key stereoselective steps. For instance, lipases are widely used for kinetic resolutions. A biocatalytic strategy was developed to obtain ethyl (R)-2-hydroxy-4-phenylbutyrate, an important chiral intermediate, through the highly chemo- and enantioselective reduction of a keto group using microorganisms like Pichia pastoris. libretexts.org Similarly, lipase-mediated reactions, such as Baeyer-Villiger oxidations, are key steps in sustainable chemo-enzymatic pathways to produce valuable chiral epoxides from bio-based starting materials. researchgate.net This highlights the potential to use enzymes to create stereocenters in precursors to or analogs of Ethyl 3-benzylamino-2-butenoate, an avenue for producing enantiomerically pure compounds that would be challenging to achieve through purely conventional chemical methods.

Advanced Synthetic Techniques and Process Intensification

Modern synthetic chemistry emphasizes not only yield and selectivity but also efficiency and sustainability. Advanced techniques like ultrasound-assisted synthesis and solvent-free reactions represent key strategies for process intensification and adherence to green chemistry principles.

The application of ultrasound irradiation is a powerful tool for accelerating organic reactions. The physical phenomenon behind this is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates.

For the synthesis of β-enamino esters and related compounds, ultrasound has been shown to offer several advantages:

Faster Reactions: Reactions that might take hours using conventional heating can often be completed in minutes under sonication. researchgate.net

Increased Yields: The enhanced reactivity often translates to higher product yields.

Milder Conditions: Ultrasound can often promote reactions at lower bulk temperatures, preserving thermally sensitive functional groups.

Studies have shown that combining a mild catalyst, such as acetic acid, with ultrasound irradiation provides an efficient, solvent-free method for producing β-enamino esters. organic-chemistry.org In another example, a heterogeneous Nickel oxide catalyst was used under ultrasound to synthesize enaminones efficiently at 30 °C. researchgate.net The use of a base like potassium t-butoxide in conjunction with ultrasound has also been reported to significantly enhance the rate of synthesis for related β-enaminonitriles. researchgate.net

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Enaminones

| Method | Catalyst | Time | Temperature | Yield | Reference |

| Conventional | Various | Often several hours | Reflux/High Temp. | Variable | acgpubs.org |

| Ultrasound | NiO | 20 minutes | 30 °C | 88-95% | researchgate.net |

| Ultrasound | Acetic Acid | Not specified | Not specified | Good yields | organic-chemistry.org |

| Ultrasound | Potassium t-butoxide | Not specified | Room Temp. | Significant rate enhancement | researchgate.net |

Adherence to the principles of green chemistry is a major driver in the development of new synthetic protocols. One of the most impactful strategies is the elimination of volatile and toxic organic solvents. The synthesis of Ethyl 3-benzylamino-2-butenoate via the condensation of ethyl acetoacetate and benzylamine is particularly well-suited to solvent-free, or "neat," reaction conditions.

By simply mixing the liquid reactants, often with a catalyst, and heating, the reaction can proceed to completion. ajgreenchem.com This approach offers numerous benefits:

Waste Reduction: It aligns with the primary principle of green chemistry by preventing waste, as no solvent needs to be purchased, purified, or disposed of.

Atom Economy: The atom economy of the reaction is maximized.

Process Simplification: Workup is often simplified to removing the catalyst (if heterogeneous) and any excess starting material, sometimes yielding a product pure enough for subsequent use without chromatographic purification. ajgreenchem.com

Safety: It avoids the hazards associated with flammable, toxic, and volatile organic solvents.

Several studies have demonstrated the viability of solvent-free synthesis for β-enamino esters and ketones, using catalysts like Iron(III) triflate, Scandium(III) triflate, or even proceeding without any catalyst at elevated temperatures. researchgate.netacgpubs.orgajgreenchem.com

Table 4: Green Chemistry Principles in Solvent-Free Synthesis

| Green Chemistry Principle | Application in Solvent-Free Synthesis of Ethyl 3-benzylamino-2-butenoate |

| Prevention | Eliminating solvent waste at the source is a primary benefit. ajgreenchem.com |

| Atom Economy | Reaction is a condensation; atom economy is high, with water as the only byproduct. |

| Safer Solvents & Auxiliaries | The need for auxiliary substances (solvents) is eliminated, making the process inherently safer. scielo.br |

| Energy Efficiency | While heating is often required, the overall energy consumption can be lower due to shorter reaction times and no need for solvent removal (distillation). ajgreenchem.com |

| Catalysis | The use of recyclable heterogeneous catalysts like hydroxyapatite or metal oxides further enhances the green credentials of the process. researchgate.netresearchgate.net |

Flow Chemistry Applications in Ethyl 3-benzylamino-2-butenoate Production

The application of continuous flow chemistry to the production of β-amino α,β-unsaturated esters, the class of compounds to which Ethyl 3-benzylamino-2-butenoate belongs, offers significant advantages over traditional batch methods. researchgate.net Flow chemistry utilizes microreactors or tubular reactors, which provide superior heat and mass transfer due to a high surface-area-to-volume ratio. researchgate.net This enhanced control over reaction parameters can lead to increased yields, higher purity, and improved safety, particularly for exothermic reactions. nih.gov

While specific studies on the flow synthesis of Ethyl 3-benzylamino-2-butenoate are not prevalent, the established protocols for similar β-enamino esters provide a strong framework for its production. researchgate.net A typical setup involves pumping streams of the reactants, ethyl acetoacetate and benzylamine, through a heated reactor coil. researchgate.netmdpi.com The use of a solvent like methanol (B129727) or conducting the reaction neat is possible. researchgate.netmdpi.com The product stream emerges from the reactor continuously and can be collected, bypassing the slower, sequential steps of batch processing.

Key advantages of a flow approach include the ability to safely operate at temperatures above the solvent's boiling point due to pressurization, which can dramatically shorten reaction times. nih.gov For instance, enzymatic syntheses of related β-amino acid esters have been achieved with residence times as short as 30 minutes. mdpi.com The modular nature of flow systems also allows for the integration of in-line purification or subsequent reaction steps, creating a highly efficient, automated process. nih.gov

Below is a table illustrating a hypothetical set of optimized parameters for the continuous flow synthesis of Ethyl 3-benzylamino-2-butenoate, based on analogous systems reported in the literature.

| Parameter | Value/Condition | Rationale & Source |

| Reactor Type | PFA or PTFE Tubular Reactor | Commonly used for their chemical resistance and to overcome mass transfer limitations. researchgate.netmdpi.com |

| Reactants | Ethyl acetoacetate, Benzylamine | Standard starting materials for the target compound. |

| Temperature | 35 - 80 °C | Optimized temperature can increase reaction rate without promoting side reactions or degradation. mdpi.com |

| Residence Time | 15 - 45 minutes | Short residence times are a key advantage of flow chemistry, enabled by enhanced heat and mass transfer. mdpi.com |

| Substrate Ratio | 1:1.2 (Ketoester:Amine) | A slight excess of the amine can drive the reaction to completion. |

| Catalyst | Acetic Acid (optional) | A mild acid can catalyze the condensation, improving yield and reaction speed. organic-chemistry.org |

| Solvent | Methanol or Solvent-free | Methanol is an effective solvent for enzymatic versions; solvent-free conditions offer a greener process. researchgate.netmdpi.com |

Yield Optimization and Purity Enhancement Strategies

Optimizing the yield and purity of Ethyl 3-benzylamino-2-butenoate involves careful control over reaction conditions, including the choice of catalyst, solvent, and temperature. The primary synthetic route, the condensation of ethyl acetoacetate with benzylamine, can be influenced by several factors to maximize the desired product and minimize impurities.

One of the simplest and most effective strategies for optimization is the use of a mild acid catalyst. The addition of a catalytic amount of acetic acid has been shown to be effective for the synthesis of β-enamino esters from β-keto esters and amines, often providing good yields without the need for a solvent. organic-chemistry.org This approach is environmentally benign and simplifies purification, as the catalyst is volatile and easily removed.

More advanced strategies involve the use of coupling agents and buffered conditions, which are typically associated with amide bond formation. acs.org Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in combination with a hydrogen carbonate buffer can facilitate the reaction under mild conditions, which is particularly useful for sensitive substrates. acs.org This method can improve chemoselectivity, preventing unwanted side reactions.

The reaction temperature is another critical parameter. Optimization studies on related aminations show that there is an optimal temperature range; temperatures that are too low result in slow conversion, while excessively high temperatures can lead to the formation of by-products and decrease selectivity. mdpi.comresearchgate.net For example, in the enzymatic synthesis of related esters, 35 °C was found to be optimal, with higher temperatures not improving the yield. mdpi.com

Purity enhancement often involves post-synthesis purification steps. Recrystallization is a common method for obtaining high-purity crystalline products. The choice of solvent for recrystallization is crucial and must be determined empirically to ensure good recovery of the pure compound. Other purification techniques include column chromatography, which can separate the product from unreacted starting materials and by-products.

The table below summarizes key strategies for optimizing the synthesis of β-enamino esters like Ethyl 3-benzylamino-2-butenoate.

| Strategy | Parameters / Reagents | Expected Outcome | Source |

| Acid Catalysis | 0.1 eq. Acetic Acid, Solvent-free | Good yields, environmentally benign, simple work-up. | organic-chemistry.org |

| Buffered Coupling | EDC·HCl, NaHCO₃ buffer | High chemoselectivity, suitable for delicate substrates. | acs.org |

| Temperature Control | Optimized to 35-50 °C | Maximizes conversion and selectivity while minimizing by-product formation. mdpi.comresearchgate.net | |

| Substrate Molar Ratio | Optimization of Amine:Ketoester ratio | Can drive reaction to completion and maximize yield of the target product. mdpi.com | |

| Purification | Recrystallization, Column Chromatography | Removal of impurities to achieve high-purity final product. orgsyn.org |

Reactivity and Chemical Transformations of Ethyl 3 Benzylamino 2 Butenoate

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of Ethyl 3-benzylamino-2-butenoate is dictated by the electronic characteristics of its functional groups. The enamine and benzylamino groups are nucleophilic, meaning they are electron-rich and tend to react with electron-deficient species (electrophiles). Conversely, the ester group contains an electrophilic carbonyl carbon.

Reactivity at the Enamine Moiety (C=C Double Bond)

The enamine functionality, a key feature of Ethyl 3-benzylamino-2-butenoate, is characterized by a carbon-carbon double bond adjacent to a nitrogen atom. This arrangement leads to a high degree of nucleophilicity at the α-carbon (the carbon atom adjacent to the double bond), making it a prime target for electrophilic attack.

The electron-rich C=C double bond in the enamine system readily participates in addition reactions. chegg.com In these reactions, the double bond is converted into a single bond as two new single bonds are formed with an incoming reactant. chegg.com For instance, the enamine can be protonated at the alpha-carbon, which then allows for the addition of various nucleophiles to the resulting iminium ion. masterorganicchemistry.com

Ethyl 3-benzylamino-2-butenoate can act as a Michael donor in Michael addition reactions. researchgate.netlibretexts.org This type of conjugate addition involves the reaction of a nucleophile (the Michael donor) with an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.orglibretexts.org In this context, the enamine acts as a soft nucleophile, adding to the β-carbon of the activated alkene. researchgate.netlibretexts.org This reaction is a powerful tool for carbon-carbon bond formation. chegg.com

For example, the Michael addition of ethyl 3-aminobut-2-enoates to 2-substituted 3-nitro-2H-chromenes has been reported. researchgate.net This reaction proceeds via the addition of the enamine to the electron-deficient double bond of the nitrochromene.

Transformations Involving the Ester Functionality

The ethyl ester group in Ethyl 3-benzylamino-2-butenoate presents another site for chemical transformation. The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles. Common reactions involving the ester group include:

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to yield the corresponding carboxylic acid, 3-benzylamino-2-butenoic acid, and ethanol (B145695).

Transesterification: Reaction with a different alcohol in the presence of a catalyst can replace the ethyl group with another alkyl or aryl group.

Amidation: Amines can react with the ester, typically under heating, to form the corresponding amide.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to an alcohol.

Reactivity at the Benzylamino Group

The nitrogen atom of the benzylamino group possesses a lone pair of electrons, rendering it nucleophilic. ucalgary.ca This allows for a variety of reactions, including:

Alkylation: The nitrogen can be alkylated by reacting with alkyl halides.

Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding N-acyl derivative.

Reaction with Aldehydes and Ketones: The benzylamino group can react with aldehydes and ketones to form imines, which can then be reduced to secondary amines. libretexts.org

Cycloaddition Reactions and Pericyclic Processes

The enamine double bond of Ethyl 3-benzylamino-2-butenoate can also participate in cycloaddition reactions. These reactions involve the formation of a cyclic product through the interaction of the π-electron systems of two or more molecules. One notable example is the Diels-Alder reaction, where the enamine can act as the diene or dienophile, depending on the reaction partner. ucalgary.ca These reactions are valuable for the construction of complex cyclic and heterocyclic systems.

Research Findings on the Reactivity of Ethyl 3-benzylamino-2-butenoate

| Reactant/Reaction Type | Product Type | Key Findings |

| 2-Substituted 3-nitro-2H-chromenes (Michael Addition) | Substituted 3-nitro-2H-chromene derivatives | Demonstrates the ability of the enamine to act as a Michael donor. researchgate.net |

| Aqueous Acid (Hydrolysis) | Carbonyl compound | Protonation of the enamine at the alpha carbon initiates the reaction. masterorganicchemistry.com |

| α,β-Unsaturated Ketones (Michael Addition) | 1,5-Dicarbonyl compounds | The enolate ion of the donor adds to the β-carbon of the acceptor. libretexts.orglibretexts.org |

[X+Y] Cycloadditions for Ring Formation

Enamines are well-established partners in cycloaddition reactions, where they can serve as two-carbon synthons for the construction of various ring systems. While specific literature detailing [X+Y] cycloaddition reactions for Ethyl 3-benzylamino-2-butenoate is not extensively documented, its structural motifs—an electron-rich double bond and a nucleophilic nitrogen—suggest its capability to participate in such transformations. The reactivity of the enamine moiety allows it to act as the 2π-electron component in [2+2], [3+2], and [4+2] cycloadditions with suitable reaction partners like electrophilic alkenes, azides, or dienes. For instance, in a [3+2] cycloaddition, the enamine could react with an azide (B81097) to form a triazoline ring. Similarly, reaction with a suitable 1,3-dipole would lead to five-membered heterocyclic rings. The feasibility and outcomes of these reactions are heavily dependent on the reaction conditions and the nature of the cycloaddition partner.

Hetero-Diels-Alder Reactions and Related Processes

The hetero-Diels-Alder reaction, particularly the aza-Diels-Alder variant, represents a powerful method for synthesizing six-membered nitrogen-containing heterocycles. jst.go.jp In these reactions, an imine or enamine acts as the dienophile or part of the diene system. Ethyl 3-benzylamino-2-butenoate can function as a dienophile, reacting with electron-deficient dienes to yield tetrahydropyridine (B1245486) derivatives.

The mechanism of the aza-Diels-Alder reaction can be either a concerted, pericyclic process or a stepwise pathway involving a zwitterionic intermediate. wikipedia.orgnih.gov The specific pathway is often influenced by the reactants and the presence of a catalyst. wikipedia.org For instance, when the nitrogen atom is coordinated to a strong Lewis acid, the mechanism often shifts to a stepwise Mannich-Michael pathway. wikipedia.org

Lewis acids are frequently employed to catalyze these reactions, as they activate the imine/enamine substrate. wikipedia.org A variety of chiral Lewis acids, such as copper(I)-phosphino-oxazoline or copper(I)-BINAP complexes, have been shown to catalyze enantioselective aza-Diels-Alder reactions of imines with dienes, providing access to optically active nonproteinogenic α-amino acids. nih.gov In some cases, a cooperative catalytic system involving both a Brønsted acid and a Lewis acid, such as Y(OTf)₃, can be used to promote three-component aza-Diels-Alder reactions with high chemo- and enantioselectivity. nih.gov Theoretical studies on reactions between enamines and nitroalkenes confirm the possibility of zwitterionic intermediates and suggest the reaction proceeds in a one-step, non-concerted manner. nih.gov

Rearrangement Reactions and Isomerizations

The structural dynamics of Ethyl 3-benzylamino-2-butenoate are characterized by both geometric isomerism around the carbon-carbon double bond and tautomeric equilibria involving the enamine and imine forms.

E/Z Isomerism and Interconversion Kinetics

Ethyl 3-benzylamino-2-butenoate can exist as two geometric isomers: (E) and (Z). The designation is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C2-C3 double bond. The most commonly available form of the compound is the (E)-isomer. cymitquimica.comnih.gov

| Isomer | Structure | Key Feature |

| (E)-Ethyl 3-benzylamino-2-butenoate |  | The higher priority groups (benzylamino and ethyl carboxylate) are on opposite sides of the C=C double bond. |

| (Z)-Ethyl 3-benzylamino-2-butenoate |  | The higher priority groups are on the same side of the C=C double bond. |

Note: A representative structure for the (Z)-isomer is shown for illustrative purposes.

The interconversion between these isomers is possible through rotation around the C2-C3 bond, a process that has a significant energy barrier. Studies on the analogous compound, ethyl-Z-3-amino-2-benzoyl-2-butenoate, provide insight into the kinetics of this process. For this related molecule, the E isomer is less stable and spontaneously converts to the Z isomer. researchgate.net The stability of the Z-isomer in that case is attributed to the formation of an intramolecular hydrogen bond between the N-H group and the ester's carbonyl oxygen. researchgate.net The free energy of activation (ΔG*) for the isomerization of ethyl-Z-3-amino-2-benzoyl-2-butenoate was measured using nuclear magnetic resonance (NMR) methods to be approximately 56 ± 8 kJ/mol at 268 K. researchgate.net This value highlights a substantial barrier to rotation, which is a consequence of the extensive delocalization across the N-C=C-C=O system. researchgate.net

Tautomeric Equilibria and Their Influence on Reactivity

Ethyl 3-benzylamino-2-butenoate exists in a tautomeric equilibrium with its corresponding imine form. This imine-enamine tautomerism is a fundamental aspect of its chemistry, significantly influencing its reactivity. nih.govyoutube.com

| Tautomer | Structure | Reactive Site |

| Enamine Form |  | Nucleophilic α-carbon |

| Imine Form |  | Electrophilic imine carbon |

Note: A representative structure for the imine tautomer is shown for illustrative purposes.

The enamine tautomer is characterized by its nucleophilic α-carbon, making it reactive towards electrophiles in reactions such as alkylations and aldol-type additions. youtube.com Conversely, the imine tautomer possesses an electrophilic carbon atom within the C=N double bond, rendering it susceptible to attack by nucleophiles. youtube.com The position of this equilibrium can be influenced by factors such as solvent polarity and pH. The ability of the molecule to tautomerize is crucial, as it allows for different modes of reactivity from the same starting compound. nih.gov For example, under acidic conditions, the equilibrium may favor the iminium ion, a highly potent electrophile. youtube.com This dual reactivity, stemming from tautomeric equilibria, makes β-enaminones like Ethyl 3-benzylamino-2-butenoate versatile intermediates in organic synthesis. nih.govcapes.gov.br

Catalyzed Chemical Transformations of Ethyl 3-benzylamino-2-butenoate

The reactivity of Ethyl 3-benzylamino-2-butenoate can be significantly enhanced and controlled through the use of catalysts. Both organic acids and Lewis acids play pivotal roles in activating the molecule for various transformations.

Organic Acid and Lewis Acid Catalysis

Strong organic acids, such as trifluoromethanesulfonic acid (TfOH), are effective catalysts for reactions involving enamine and imine substrates. mdpi.comresearchgate.net TfOH's high protonating power and the low nucleophilicity of its conjugate base make it an excellent promoter for generating cationic intermediates that can then undergo further reactions. researchgate.net It can catalyze acylations and other electrophilic substitutions. mdpi.com

Lewis acids are widely used to activate imine derivatives for nucleophilic attack. jst.go.jp The coordination of a Lewis acid to the nitrogen atom of the imine tautomer (or the carbonyl oxygen) increases its electrophilicity, facilitating reactions like the aza-Diels-Alder, Mannich-type reactions, and cyanations. jst.go.jpwikipedia.org A challenge in Lewis acid catalysis is the potential for product inhibition, where the more basic amine product binds strongly to the catalyst. jst.go.jp However, certain Lewis acids, particularly rare earth metal triflates like scandium triflate (Sc(OTf)₃) and ytterbium triflate (Y(OTf)₃), as well as zirconium (Zr(OTf)₄) and hafnium (Hf(OTf)₄) triflates, have been shown to be effective in catalytic amounts. jst.go.jp

The table below summarizes various catalysts used in transformations of enamines, imines, and related compounds.

| Catalyst Type | Example(s) | Typical Transformation | Reference |

| Organic Acid | Trifluoromethanesulfonic Acid (TfOH) | Friedel-Crafts Acylation, Isomerizations | mdpi.comresearchgate.net |

| Organic Acid | Trifluoroacetic Acid (TFA) | Assisting in imine formation for Mannich reactions | nih.gov |

| Lewis Acid | Y(OTf)₃, Sc(OTf)₃, Zr(OTf)₄, Hf(OTf)₄ | Aza-Diels-Alder, Mannich Reactions, Cyanations | jst.go.jp |

| Lewis Acid | Copper(I)-BINAP, Copper(I)-Phosphino-oxazoline | Enantioselective Aza-Diels-Alder | nih.gov |

| Lewis Acid | Copper(II) Triflate (Cu(OTf)₂) | Hetero-Diels-Alder Reactions | nih.gov |

| Cooperative | Y(OTf)₃ + BINOL-derived Phosphoric Acid | Three-component Aza-Diels-Alder | nih.gov |

Base-Catalyzed Transformations

The presence of an amine, a β-unsaturated ester, and an α-methyl group makes Ethyl 3-benzylamino-2-butenoate susceptible to a variety of base-catalyzed reactions, most notably intramolecular cyclizations to form heterocyclic structures. These transformations are often driven by the initial deprotonation of the N-H bond or the α-carbon, followed by nucleophilic attack.

One of the most significant base-catalyzed transformations is its cyclization to form quinolone derivatives. This type of reaction is analogous to well-established synthetic methodologies such as the Gould-Jacobs and Conrad-Limpach reactions.

Gould-Jacobs Reaction Analogue:

The Gould-Jacobs reaction traditionally involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal or acid-catalyzed cyclization to yield a 4-hydroxyquinoline. wikipedia.org Ethyl 3-benzylamino-2-butenoate can be considered an analogue of the intermediate in this reaction. Under strong basic conditions, intramolecular cyclization can be induced, leading to the formation of a 4-quinolone scaffold. The reaction typically proceeds via deprotonation of the benzylic amine followed by an intramolecular nucleophilic attack on the ester carbonyl. High temperatures are often required to facilitate the cyclization and subsequent elimination of ethanol.

Conrad-Limpach Reaction Analogue:

Similarly, the Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.org The enamine tautomer of the initial adduct is structurally similar to Ethyl 3-benzylamino-2-butenoate. Treatment of Ethyl 3-benzylamino-2-butenoate with a strong base can promote an intramolecular condensation, where the aryl ring attacks the ester carbonyl, ultimately leading to the formation of a 4-quinolone after tautomerization.

A summary of typical conditions for these base-catalyzed cyclizations is presented in the table below.

| Reaction Type | Base | Solvent | Temperature (°C) | Product Type |

| Gould-Jacobs Analogue | NaH, K2CO3 | High-boiling ethers (e.g., Dowtherm A) | 200-250 | 4-Quinolone |

| Conrad-Limpach Analogue | NaOEt, KOt-Bu | Ethanol, Mineral Oil | 150-250 | 4-Quinolone |

Transition Metal-Catalyzed Cross-Coupling Reactions

The enamine functionality in Ethyl 3-benzylamino-2-butenoate allows it to participate in various transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, further functionalizing the molecule. Palladium and copper-based catalytic systems are most commonly employed for such transformations.

Palladium-Catalyzed Reactions:

Palladium catalysts are well-known for their ability to catalyze a wide range of cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig aminations. youtube.comsigmaaldrich.cn While direct cross-coupling on the enamine double bond of Ethyl 3-benzylamino-2-butenoate is less common, the benzylamino group can be a site for N-arylation reactions. More frequently, the aromatic ring of the benzyl (B1604629) group can be functionalized prior to its introduction, or the entire benzylamino-butenoate moiety can be coupled with an appropriate substrate. For instance, a palladium-catalyzed Negishi cross-coupling of ethyl bromodifluoroacetate with aryl bromides has been reported, showcasing the utility of palladium in coupling ester-containing fragments. nih.gov

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Sonogashira-type couplings, provide an alternative and often more economical approach. nih.govnih.govorganic-chemistry.org Copper catalysts can be effective in coupling aryl halides with amines and other nucleophiles. nih.gov In the context of Ethyl 3-benzylamino-2-butenoate, a copper-catalyzed N-arylation could be envisioned. Furthermore, copper catalysis is effective for the coupling of alkyl halides with arylboranes, suggesting potential for modifications at the ethyl ester or benzyl group. rsc.org

The following table summarizes representative catalyst systems for these cross-coupling reactions.

| Coupling Reaction | Catalyst | Ligand | Base | Solvent |

| Suzuki Coupling | Pd(OAc)2 | P(t-Bu)3 | Cs2CO3 | Toluene |

| Buchwald-Hartwig Amination | Pd2(dba)3 | BINAP | NaOt-Bu | Toluene |

| Ullmann Condensation | CuI | 1,10-Phenanthroline | K2CO3 | DMF |

| Stille Coupling | Cu2O | P(o-tol)3 | - | TBAB |

Stereoselective and Stereospecific Transformations

The creation of chiral centers in a controlled manner is a cornerstone of modern organic synthesis. Ethyl 3-benzylamino-2-butenoate serves as a prochiral substrate for various stereoselective transformations, enabling the synthesis of enantiomerically enriched or diastereomerically pure derivatives.

Asymmetric Synthesis of Chiral Derivatives

The double bond and the carbonyl group of Ethyl 3-benzylamino-2-butenoate are key sites for asymmetric transformations. Asymmetric hydrogenation and reductions are prominent methods for introducing chirality.

Asymmetric Hydrogenation:

The asymmetric hydrogenation of the C=C double bond can lead to the formation of chiral β-amino esters. This transformation typically employs chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. The choice of ligand is crucial for achieving high enantioselectivity.

Asymmetric Reduction of the Keto-Tautomer:

Although Ethyl 3-benzylamino-2-butenoate exists predominantly as the enamine, it is in equilibrium with its β-keto-imine and β-enamino-ester tautomers. The corresponding β-keto ester, ethyl 3-amino-2-oxobutanoate, can undergo asymmetric reduction of the ketone functionality. Biocatalytic reductions using yeasts or isolated enzymes (alcohol dehydrogenases) have been shown to be highly effective for the asymmetric reduction of similar β-ketoesters, yielding chiral β-hydroxy esters with high enantiomeric and diastereomeric purity. researchgate.netnih.gov For example, the reduction of ethyl 2-(benzamidomethyl)-3-oxobutanoate using various yeasts has been shown to produce different stereoisomers with high enantiomeric excess. researchgate.net

The table below outlines potential methods for the asymmetric synthesis of chiral derivatives.

| Transformation | Catalyst/Reagent | Chiral Source | Product Type |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 | (R,R)-Me-DuPhos | Chiral β-amino ester |

| Asymmetric Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Enzyme (ADH) | Chiral β-hydroxy-β-amino ester |

| Asymmetric Reduction | Ru(II) complex | Chiral diphosphine ligand | Chiral β-hydroxy-β-amino ester |

Diastereoselective Reactions Involving Ethyl 3-benzylamino-2-butenoate

The enamine moiety of Ethyl 3-benzylamino-2-butenoate can act as a nucleophile in various reactions, and when coupled with a chiral reactant or in the presence of a chiral auxiliary, can lead to diastereoselective bond formation.

Diastereoselective Michael Additions:

The enamine can participate as a Michael donor in conjugate addition reactions to α,β-unsaturated carbonyl compounds. researchgate.net When the Michael acceptor or the enamine itself contains a stereocenter, the reaction can proceed with high diastereoselectivity. For instance, the Michael addition of ethyl 3-aminobut-2-enoates to nitro-2H-chromenes has been reported, indicating the nucleophilic character of the enamine. researchgate.net The use of a chiral base or a chiral auxiliary on the nitrogen atom could induce diastereoselectivity in such additions. An environmentally benign double Michael addition of heterocyclic ketene (B1206846) aminals to quinone monoketals has also been shown to proceed with high diastereoselectivity. rsc.org

Reactions with Chiral Aldehydes:

The reaction of the enamine with chiral aldehydes can lead to the formation of adducts with new stereocenters. The stereochemical outcome is often dictated by the facial selectivity of the nucleophilic attack on the aldehyde, which can be influenced by steric and electronic factors of both reactants.

The following table provides examples of potential diastereoselective reactions.

| Reaction Type | Reactant | Chiral Influence | Product Type |

| Michael Addition | Chiral α,β-unsaturated ketone | Substrate control | Diastereomeric adduct |

| Aldol-type Reaction | Chiral aldehyde | Substrate control | Diastereomeric β-hydroxy adduct |

| Michael Addition | Achiral Michael acceptor | Chiral base catalyst | Diastereomeric and enantiomeric adduct |

Application of Ethyl 3 Benzylamino 2 Butenoate As a Synthetic Building Block

Precursor in Heterocyclic Synthesis

The utility of ethyl 3-benzylamino-2-butenoate as a precursor in the synthesis of heterocyclic compounds is well-documented, owing to the versatile reactivity of its β-enaminone scaffold. This functionality allows for the construction of a variety of ring systems containing nitrogen, oxygen, and sulfur atoms.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, and β-enaminones like ethyl 3-benzylamino-2-butenoate are key starting materials in this endeavor.

Pyridines: Substituted pyridines can be efficiently synthesized from β-enaminones through various methodologies. One notable approach is a modified Hantzsch-type synthesis where the β-enaminone acts as a three-carbon component, reacting with a C1 unit source to form the pyridine ring. mdpi.com For instance, the reaction of a β-enaminone with rongalite, which serves as a source of formaldehyde, leads to the formation of 2,3,5,6-tetrasubstituted pyridines. mdpi.com Another strategy involves the base-promoted cascade reaction of N-propargylic β-enaminones with formamides to yield densely substituted 2-aminopyridines. acs.org

Pyrimidines: While direct synthesis from β-enaminones is less common, the structurally related β-ketoesters are pivotal in the Biginelli reaction, a one-pot cyclocondensation with an aldehyde and urea or thiourea to form dihydropyrimidinones. wikipedia.orgorganic-chemistry.org Given the structural analogy, ethyl 3-benzylamino-2-butenoate could potentially be adapted for the synthesis of related nitrogenous heterocycles.

Quinolines: The Combes quinoline synthesis and the Knorr quinoline synthesis are classic methods that can utilize β-enaminone derivatives. nih.goviipseries.orgwikipedia.org In the Combes synthesis, an aniline (B41778) condenses with a β-dicarbonyl compound (or its enamine equivalent) followed by acid-catalyzed cyclization. wikipedia.org The Knorr synthesis involves the conversion of a β-ketoanilide, which can be derived from a β-enaminone, into a 2-hydroxyquinoline. drugfuture.comsynarchive.com Furthermore, iodine-catalyzed annulation of 2-amino carbonyls with β-enamino esters provides an efficient route to quinolines. researchgate.net Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes also yield various quinoline derivatives. rsc.org

Indoles: The synthesis of indoles from β-enaminones can be achieved through intramolecular cyclization strategies. For example, iodine-mediated intramolecular cyclization of N-aryl enamines, which can be prepared from β-enaminones, leads to the formation of 3H-indoles. acs.org

Table 1: Synthesis of Nitrogen-Containing Heterocycles from β-Enaminone Precursors

| Heterocycle | Synthetic Method | Reactants | Key Features |

|---|---|---|---|

| Pyridines | Modified Hantzsch Synthesis | β-Enaminone, Formaldehyde source (e.g., Rongalite) | Forms tetrasubstituted pyridines. mdpi.com |

| Pyridines | Cascade Reaction | N-Propargylic β-enaminone, Formamide | Yields 2-aminopyridines. acs.org |

| Pyrimidines | Biginelli Reaction (analogous) | β-Ketoester, Aldehyde, Urea/Thiourea | One-pot synthesis of dihydropyrimidinones. wikipedia.org |

| Quinolines | Combes Synthesis | Aniline, β-Diketone (or enaminone) | Acid-catalyzed cyclization. wikipedia.org |

| Quinolines | Knorr Synthesis | β-Ketoanilide (from enaminone) | Forms 2-hydroxyquinolines. drugfuture.comsynarchive.com |

| Quinolines | Iodine-Catalyzed Annulation | 2-Amino carbonyl, β-Enamino ester | Cascade reaction. researchgate.net |

Ethyl 3-benzylamino-2-butenoate and related β-enaminones are also valuable precursors for the synthesis of heterocyclic systems containing oxygen and sulfur atoms. The reactivity of the enaminone system allows for annulation reactions with appropriate dielectrophiles or through intramolecular cyclizations of suitably functionalized derivatives.

The reaction of β-enaminones with phenols under acidic conditions can lead to the formation of pyran-containing fused heterocycles, such as coumarin derivatives. orientjchem.org Furthermore, functionalized enaminones have been utilized in the synthesis of thiadiazoles, showcasing their utility in constructing sulfur-containing heterocycles. organic-chemistry.org

The inherent reactivity of the β-enaminone moiety makes it an excellent building block for the construction of more complex fused and polycyclic heterocyclic systems. These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single operation.

For instance, tetrahydro-β-carboline derived enaminones have been employed in aza-annulation reactions. Their reaction with oxalyl chloride leads to the formation of the pentacyclic indolizino[8,7-b]indole framework. acs.org Similarly, a Nenitzescu reaction of these enaminones with 1,4-benzoquinone provides access to the novel pentacyclic pyrido[1,2-a:3,4-b′]diindole system. acs.org These examples highlight the potential of ethyl 3-benzylamino-2-butenoate to participate in the synthesis of structurally complex and biologically relevant polycyclic scaffolds.

Intermediate in Total Synthesis Strategies of Complex Organic Molecules

The structural motifs accessible from ethyl 3-benzylamino-2-butenoate, particularly substituted indoles and quinolines, are prevalent in a vast number of natural products and pharmaceutically active compounds. Consequently, this enaminone represents a valuable intermediate in the total synthesis of such complex organic molecules.

An example of the strategic importance of indole synthesis is the total synthesis of the monoterpene indole alkaloid (–)-mersicarpine. A key step in this synthesis involves a Fischer indole synthesis to construct the core indole framework. nih.gov Given that β-enaminones can serve as precursors to indoles, ethyl 3-benzylamino-2-butenoate could be envisioned as a starting point for the synthesis of similar complex alkaloids. The ability to introduce substituents at various positions of the enaminone allows for the synthesis of a diverse range of indole derivatives, which can then be elaborated into the final natural product targets.

Utility in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. organic-chemistry.org β-Enaminones, including ethyl 3-benzylamino-2-butenoate, are excellent substrates for MCRs due to their multiple reactive sites.

Hantzsch Pyridine Synthesis: In a variation of the classical Hantzsch synthesis, a β-enaminone can react with an aldehyde and another equivalent of a β-dicarbonyl compound (or a second molecule of the enaminone) to produce dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgchemtube3d.comchemtube3d.comdrugfuture.com This multicomponent approach allows for the rapid assembly of substituted pyridine rings.

Biginelli-type Reactions: While the classic Biginelli reaction utilizes a β-ketoester, urea, and an aldehyde to form dihydropyrimidinones, the underlying reactivity principles can be extended to β-enaminone chemistry for the synthesis of related heterocyclic structures. wikipedia.orgsigmaaldrich.comunits.it

Other Multicomponent Reactions: β-Enaminones can participate in a variety of other MCRs. For example, a one-pot reaction of a 1,3-diketone, an aldehyde, and an amine in nitromethane can lead to the formation of β-enaminones in situ, which then undergo further transformations. researchgate.net

Cascade processes, where a series of intramolecular reactions are triggered by a single event, are also facilitated by the structure of β-enaminones. The iodine-catalyzed synthesis of quinolines from 2-amino carbonyls and β-enamino esters is an example of a cascade reaction involving Michael addition, intramolecular aldol reaction, and aromatization. researchgate.net

Table 2: Multicomponent and Cascade Reactions Involving β-Enaminone Precursors

| Reaction Name | Components | Product | Reaction Type |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | β-Enaminone, Aldehyde, β-Dicarbonyl | Dihydropyridine/Pyridine | Multicomponent |

| Biginelli Reaction (analogous) | β-Ketoester/Enaminone, Aldehyde, Urea | Dihydropyrimidinone | Multicomponent |

| Iodine-Catalyzed Annulation | 2-Amino carbonyl, β-Enamino ester | Quinoline | Cascade |

Applications in Peptide Chemistry and Peptidomimetics

The field of peptide chemistry often seeks to modify natural peptides to enhance their therapeutic properties, such as stability against enzymatic degradation and improved bioavailability. This has led to the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides.

β-Amino acids and their esters are valuable building blocks in the design of peptidomimetics. fluorochem.co.uk The incorporation of β-amino acid residues into a peptide backbone can induce unique secondary structures and increase resistance to proteolysis. Ethyl 3-benzylamino-2-butenoate, as a β-amino ester, has the potential to be utilized in this area. After reduction of the double bond and suitable protection, the resulting β-amino acid ester could be incorporated into peptide chains. Furthermore, the β-enaminone functionality itself could be used to create novel peptide isosteres or to cyclize peptides, thereby constraining their conformation and potentially enhancing their biological activity. The use of β-amino esters as building blocks for creating proteolysis-resistant peptides and peptidomimetic analogues can introduce unique structural features, enhancing their stability and bioactivity. fluorochem.co.uk

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of Ethyl 3 Benzylamino 2 Butenoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of organic compounds at the atomic level. nih.gov It offers a wealth of information regarding the chemical environment of individual atoms, their connectivity, and their spatial arrangement within a molecule. blogspot.com

¹H and ¹³C NMR for Structural Assignment and Conformational Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional (1D) techniques used for the initial structural assignment of ethyl 3-benzylamino-2-butenoate.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their neighboring protons. For ethyl 3-benzylamino-2-butenoate, characteristic signals corresponding to the ethyl group (a triplet and a quartet), the methyl group on the double bond (a singlet), the vinyl proton (a singlet), the methylene (B1212753) group of the benzyl (B1604629) substituent (a singlet), and the aromatic protons of the benzyl group (multiplets) are expected. The chemical shifts (δ) of these protons are influenced by the electronic effects of nearby functional groups. For instance, the electron-withdrawing nature of the ester and the amino groups will deshield adjacent protons, causing them to resonate at higher chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In the case of ethyl 3-benzylamino-2-butenoate, distinct signals are observed for the carbonyl carbon of the ester, the olefinic carbons, the carbons of the benzyl group, the methylene and methyl carbons of the ethyl group, and the methyl carbon attached to the double bond. The chemical shifts of these carbons provide critical information for confirming the carbon skeleton of the molecule.

The presence of the C=C double bond in ethyl 3-benzylamino-2-butenoate can lead to the existence of (E) and (Z) isomers. NMR spectroscopy is a key tool for distinguishing between these stereoisomers. The chemical shifts of the protons and carbons, particularly those in proximity to the double bond, will differ between the (E) and (Z) forms due to variations in their spatial environments. For example, the chemical shift of the vinyl proton and the methyl group attached to the double bond can be diagnostic for assigning the stereochemistry.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | Triplet | ~14 |

| Ethyl -CH₂- | Quartet | ~59 |

| C=C-CH₃ | Singlet | ~20 |

| C=CH | Singlet | ~85 |

| Benzyl -CH₂- | Singlet | ~45 |

| Benzyl Aromatic C-H | Multiplet | ~127-129 |

| Benzyl Quaternary C | - | ~138 |

| C=O | - | ~170 |

| C=C-NH | - | ~160 |

| Note: The exact chemical shifts can vary depending on the solvent and the specific isomer. |

2D NMR Techniques for Connectivity and Spatial Relationships

While 1D NMR provides essential information, complex molecules or mixtures can lead to overlapping signals. blogspot.com Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by providing correlation data between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For ethyl 3-benzylamino-2-butenoate, a COSY spectrum would show a cross-peak between the triplet and quartet of the ethyl group, confirming their connectivity. allfordrugs.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons (¹H-¹³C). This is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C spectra. allfordrugs.com

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry, such as the (E)/(Z) configuration of the double bond, and the preferred conformation of the molecule in solution.

NMR for Reaction Monitoring and Kinetic Studies

NMR spectroscopy is not limited to static structural analysis; it is also a powerful tool for studying dynamic processes in real-time. nih.gov By acquiring a series of NMR spectra over the course of a reaction, one can monitor the disappearance of reactants and the appearance of products. mestrelab.com This allows for the determination of reaction kinetics, including reaction rates and orders. The high resolution of NMR allows for the simultaneous monitoring of multiple species in a reaction mixture without the need for separation. nih.gov For instance, in the synthesis of a derivative of ethyl 3-benzylamino-2-butenoate, NMR can be used to track the consumption of starting materials and the formation of the desired product, as well as any intermediates or byproducts, providing valuable insights into the reaction mechanism.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a highly sensitive method used to determine the molecular weight and elemental formula of a compound, and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. For ethyl 3-benzylamino-2-butenoate (C₁₃H₁₇NO₂), HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. This is a critical step in confirming the identity of a newly synthesized compound or an unknown substance. nih.gov

| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Elemental Formula |

| [M+H]⁺ | 220.1332 | (Example Value) | (Example Value) | C₁₃H₁₈NO₂ |

| [M+Na]⁺ | 242.1151 | (Example Value) | (Example Value) | C₁₃H₁₇NNaO₂ |

| Note: Observed m/z and difference values are hypothetical and would be determined experimentally. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ of ethyl 3-benzylamino-2-butenoate) is selected and then subjected to fragmentation, often through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed.

The fragmentation pattern is highly characteristic of the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the precursor ion and to elucidate the fragmentation pathways. For ethyl 3-benzylamino-2-butenoate, characteristic fragmentation patterns would be expected, such as the loss of the ethoxy group from the ester, cleavage of the benzyl group, and other rearrangements. This detailed structural information is complementary to that obtained from NMR and is particularly valuable for the identification of unknown derivatives or metabolites.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within ethyl 3-benzylamino-2-butenoate.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups and investigating hydrogen bonding in ethyl 3-benzylamino-2-butenoate, a type of β-enaminone. The presence of a strong intramolecular N-H···O hydrogen bond is a key feature of β-enaminones. acs.org This interaction significantly influences the vibrational frequencies of the involved functional groups.

The N-H stretching frequency (νNH) in β-enaminones is red-shifted to the 2602–2870 cm⁻¹ range, a considerable decrease from the typical 3400 cm⁻¹ for a free N-H group. acs.org This shift is a direct consequence of the strong intramolecular hydrogen bond. The strength of this bond is also influenced by substituents on the β-enaminone structure. acs.org For instance, the presence of a pyrone ring fused to the β-enaminone moiety can lead to shorter N···O distances, indicating a stronger hydrogen bond. acs.org

Table 1: Characteristic IR Frequencies for β-Enaminones

| Functional Group | Typical Wavenumber (cm⁻¹) | Observations |

| N-H Stretch | 2600-3200 | Broad band, shifted to lower frequency due to strong intramolecular hydrogen bonding. acs.org |

| C=O Stretch | 1640-1680 | Lower frequency than typical esters due to conjugation and hydrogen bonding. |

| C=C Stretch | 1560-1620 | Part of the conjugated enaminone system. |

| C-N Stretch | 1250-1350 |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy offers complementary information to IR spectroscopy. While strong IR absorptions are observed for polar bonds like C=O and N-H, Raman spectroscopy is particularly sensitive to non-polar bonds, such as C=C. In the context of β-enaminones, Raman can provide valuable data on the carbon-carbon double bond within the enamine structure. nih.gov

For enamine species, a characteristic band is often observed around 1595 cm⁻¹. nih.gov This band can be used to identify and characterize the enamine intermediates in reactions. In some cases, the Raman spectra can be complex, with multiple peaks in the 500–1750 cm⁻¹ region. nih.gov For instance, in certain enamine intermediates, a strong peak around 1677 cm⁻¹ can be assigned to the C=C stretching mode. nih.gov The combination of IR and Raman data allows for a more complete picture of the vibrational modes of ethyl 3-benzylamino-2-butenoate and its derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For β-enaminone derivatives, X-ray diffraction studies have confirmed the planar structure of the enaminone moiety and provided precise measurements of bond lengths and angles. acs.org

These studies have unequivocally demonstrated the existence of a strong intramolecular N-H···O hydrogen bond, with N···O distances being significantly short. acs.org For example, in some β-enaminone derivatives, these distances are in the range of 2.522 to 2.563 Å. acs.org The crystal structures also reveal that substituents can influence the crystal packing and intermolecular interactions. For instance, some β-enaminone derivatives form inversion dimers in the crystal lattice through C-H···O hydrogen bonds. researchgate.net

The planarity of the enaminone system is a result of the delocalization of π-electrons across the N-C=C-C=O system. acs.org X-ray data for various β-enaminones show that the C=C bond distances are typically in the range of 1.3817(7) Å to 1.3964(10) Å, and the enamine N-C bond distances range from 1.3034(9) Å to 1.3144(9) Å. pnas.org

Table 2: Selected Crystallographic Data for a β-Enaminone Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| N···O distance (Å) | 2.571 (2) | researchgate.net |

| N-H···O angle (°) | 131 | researchgate.net |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. youtube.com These methods measure the differential interaction of left and right circularly polarized light with a chiral substance. kud.ac.inwikipedia.org If ethyl 3-benzylamino-2-butenoate or its derivatives are chiral, these techniques can be used to determine their absolute configuration and study their conformational properties. zendy.ioacs.org

The presence of a chromophore, such as the conjugated enaminone system, in a chiral environment will give rise to a CD signal. youtube.com The shape and sign of the CD curve, known as the Cotton effect, can provide detailed stereochemical information. libretexts.org For instance, the Cotton effect observed in the CD spectrum of a chiral ketone can be used to establish its absolute configuration. libretexts.org

Optical Rotatory Dispersion measures the change in optical rotation with the wavelength of light. kud.ac.inwikipedia.org The resulting ORD curve can also exhibit a Cotton effect in the region of an absorption band, providing similar structural information to CD. libretexts.org These techniques are particularly powerful for the analysis of enantiomers, which have identical physical properties except for their interaction with polarized light. kud.ac.in

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of ethyl 3-benzylamino-2-butenoate and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. youtube.com It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For ethyl 3-benzylamino-2-butenoate, which is a volatile compound, GC-MS can be used to determine its purity and to identify any byproducts or impurities from its synthesis.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragment ions.

The mass spectrum of ethyl 3-benzylamino-2-butenoate (C₁₃H₁₇NO₂) would be expected to show a molecular ion peak at m/z 219. nih.gov The fragmentation pattern would provide further structural information. For instance, a prominent peak at m/z 91 is characteristic of a benzyl group. nih.gov GC-MS methods can be optimized for high throughput and sensitivity, allowing for the absolute quantification of metabolites when combined with appropriate standards. nih.gov

Table 3: GC-MS Data for Ethyl 3-benzylamino-2-butenoate

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₂ | nih.gov |

| Molecular Weight | 219.28 g/mol | nih.gov |

| Top Peak (m/z) | 91 | nih.gov |

| Second Highest Peak (m/z) | 219 | nih.gov |

| Third Highest Peak (m/z) | 146 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Stereochemical Analysis